紫杉宁

描述

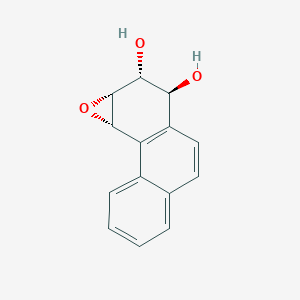

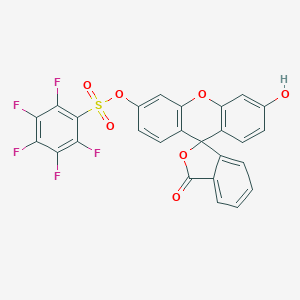

Taxinine is a colorless crystalline compound belonging to the taxane family of diterpenes. It is known for its complex molecular structure, which includes four cyclic naphthanes. Taxinine has garnered significant attention due to its potent anti-tumor properties, making it a valuable compound in the treatment of various cancers, including breast, ovarian, and lung cancers .

科学研究应用

Taxinine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in cellular processes and interactions with biological macromolecules.

Medicine: Primarily used in cancer research for its anti-tumor properties.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

作用机制

Taxinine, also known as Taxinin, is a taxane compound originally found in species of the yew tree under the Taxus genus . This compound has been shown to have significant biological activity, particularly in the context of cancer treatment .

Target of Action

Taxinine primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, facilitating intracellular transport, and ensuring proper cell division .

Mode of Action

Taxinine interacts with its target, tubulin, by promoting microtubule polymerization and preventing microtubule depolymerization . This interaction stabilizes the microtubules, which interferes with their normal breakdown during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Taxinine affects the biochemical pathway involving tubulin and microtubule dynamics. By stabilizing microtubules, Taxinine disrupts the normal dynamic instability of microtubules, which is essential for their function in cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Like other taxanes, it is expected to have complex pharmacokinetics influenced by factors such as formulation, route of administration, and patient-specific variables

Result of Action

The molecular effect of Taxinine’s action is the stabilization of microtubules, which leads to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest and induction of apoptosis, particularly in cancer cells . Taxinine has been shown to exhibit cytotoxic effects on various cancer cells, including breast cancer, colon cancer, and oral squamous carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taxinine. For example, factors such as pH and temperature can impact the stability and activity of the compound . Additionally, the biological environment within the body, including the presence of other drugs or substances, can influence the absorption, distribution, metabolism, and excretion of Taxinine

生化分析

Biochemical Properties

Taxinine interacts with various enzymes, proteins, and other biomolecules. It is part of the taxane family of natural products, which are characterized by a taxane ring and an N-benzoylphenylisoserine side chain at C-13 . The selective oxidation of C5, C10, and C13 leads to different taxanes .

Cellular Effects

Taxinine exhibits cytotoxic effects on various types of cells, including breast cancer, colon cancer, and oral squamous carcinoma cells . It significantly reduces cell proliferation, demonstrating both time and dose dependency . It also inhibits the proliferation of human cervical cancer HeLa cells .

Molecular Mechanism

The molecular mechanism of Taxinine involves its interaction with tubulin, similar to paclitaxel . It promotes microtubule assembly by stabilizing microtubule structure within cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of taxinine involves a multi-step process that begins with the formation of the taxadiene skeleton, the core structure of taxanes. This is followed by selective oxidations at specific carbon positions (C5, C10, and C13) to introduce the necessary functional groups . The final steps involve further oxidation and functionalization to achieve the desired taxinine structure .

Industrial Production Methods: Industrial production of taxinine often relies on semi-synthetic routes, starting from naturally occurring precursors such as baccatin III, which is extracted from the needles and twigs of yew trees. Advances in synthetic biology have also enabled the production of taxinine through plant cell fermentation technology, allowing for large-scale production without the need for extensive natural resources .

化学反应分析

Types of Reactions: Taxinine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups at specific carbon positions.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as dioxiranes and peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various oxidized and functionalized derivatives of taxinine, which can be further utilized in medicinal chemistry .

相似化合物的比较

Paclitaxel (Taxol): Another well-known taxane with similar anti-tumor properties.

Docetaxel (Taxotere): A semi-synthetic derivative of paclitaxel with enhanced efficacy.

Baccatin III: A precursor used in the semi-synthetic production of taxanes

Uniqueness of Taxinine: Taxinine stands out due to its unique molecular structure and specific functional groups, which contribute to its distinct biological activity. Unlike paclitaxel and docetaxel, taxinine has shown potential in reversing multidrug resistance in cancer cells, making it a valuable compound for further research and development .

属性

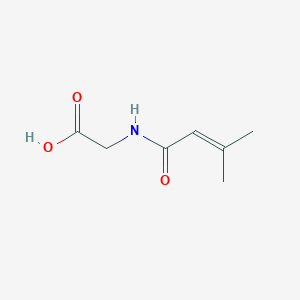

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYHEZUZRPMUDM-RZHPVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-52-7 | |

| Record name | Taxinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Taxinine?

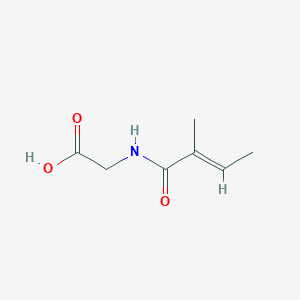

A1: Taxinine has a molecular formula of C27H37NO7 and a molecular weight of 487.59 g/mol. []

Q2: What is the core structural feature of Taxinine?

A2: Taxinine possesses a 6-8-6 fused tricycle skeleton characteristic of taxane diterpenoids. []

Q3: How can the structure of Taxinine be elucidated?

A3: The structure of Taxinine and its derivatives has been established using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. [, , , ]

Q4: What is the primary biological activity associated with Taxinine?

A4: While not as potent as Paclitaxel, Taxinine exhibits anti-proliferation activity against several tumor cell lines. []

Q5: How does Taxinine exert its anti-proliferation effects?

A5: Research suggests that 9,10-deacetyl Taxinine, a Taxinine derivative, induces apoptosis in HeLa cells, contributing to its anti-proliferative activity. []

Q6: Does Taxinine interact with microtubules like Paclitaxel?

A6: Unlike Paclitaxel, some non-taxol-type Taxinine derivatives, notably those without an oxetane ring at C-4 and C-5 or an N-acylphenylisoserine group at C-13, have been shown to reduce the CaCl2-induced depolymerization of microtubules. []

Q7: Does Taxinine exhibit any activity against multidrug resistance?

A7: Yes, certain Taxinine derivatives, such as Taxuspine C, 2′-desacetoxyaustrospicatine, and 2-desacetoxytaxinine J, have demonstrated potent multidrug resistance reversal activity. They achieve this by increasing cellular accumulation of Vincristine in multidrug-resistant tumor cells and inhibiting P-glycoprotein (P-gp). [, ]

Q8: Are there any other notable biological activities of Taxinine or its derivatives?

A8: Research indicates that several tricyclic diterpenoids derived from Taxus media var. Hicksii, including Taxinine and Taxagifine, can suppress stimulus-induced superoxide generation in human neutrophils. This suppression was observed alongside the inhibition of tyrosyl or serine/threonine phosphorylation and the translocation of cytosolic compounds like p47(phox), p67(phox), and Rac to the cell membrane. []

Q9: How do structural modifications of Taxinine affect its biological activity?

A9: Studies on Taxinine and its derivatives highlight the importance of specific structural features for their activities: * 9,10-hydroxyl and 5-cinnamoyl groups: These are essential for the anti-proliferation activity of 9,10-deacetyl Taxinine. [] * Absence of oxetane and N-acylphenylisoserine groups: This seems to be crucial for the microtubule depolymerization-inhibiting activity of some Taxinine derivatives. [] * Presence of specific functional groups: Certain functional groups contribute to multidrug resistance reversal activity. []

Q10: Can Taxinine be chemically synthesized?

A10: Yes, Taxinine NN-1, an analog with promising anticancer and multidrug resistance modulating activities, has been successfully synthesized from readily available Taxinine. The synthesis involves a multi-step process with a 45% overall yield. []

Q11: Are there any unique chemical reactions associated with Taxinine?

A11: Yes, research has uncovered unusual reactions in Taxinine derivatives, including the formation of unexpected products like cyclobutane, dioxane, and orthoester derivatives through boron trifluoride-catalyzed reactions. [, ]

Q12: Can Taxinine be chemically modified to generate new analogs?

A12: Yes, various chemical modifications have been successfully performed on Taxinine, including selective deacetylation, orthoester formation, hydrolysis, and hydration. These modifications often lead to the creation of new taxoids with altered biological profiles. [, , ]

Q13: What are the potential applications of Taxinine and its derivatives?

A13: Based on current research, Taxinine analogs hold promise for development as: * Anticancer agents: Especially against multidrug-resistant cancers. [, , ] * Modulators of multidrug resistance: Potentially enhancing the efficacy of existing chemotherapy drugs. [, ] * Anti-inflammatory agents: Based on their ability to suppress superoxide generation in neutrophils. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

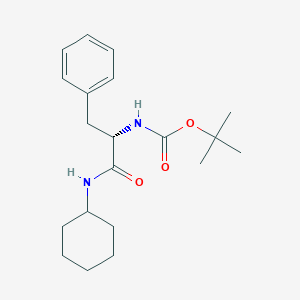

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)